3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is a complex organic compound with significant potential in medicinal chemistry and material science. This compound features a unique structure that incorporates an adamantane moiety, known for its cage-like structure, which enhances the compound's stability and biological activity. The presence of bromine and hydroxyl functional groups contributes to its reactivity and solubility characteristics.
The compound has been synthesized through various methods, primarily involving reactions with adamantane derivatives and brominated naphthalene compounds. Its synthesis has been documented in scientific literature, particularly in studies focused on novel organic compounds and their applications in pharmaceuticals.
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol can be classified as a brominated phenolic compound. It falls under the category of adamantane derivatives, which are known for their unique structural properties and biological activities.
The synthesis of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol typically involves the following steps:
The synthesis process is characterized by specific reaction conditions, including temperature control during reflux and careful pH adjustments during purification. The yield of the final product is reported to be around 75%, indicating a relatively efficient synthesis route.
The molecular formula of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is . Its structure includes:
Crystallographic studies have revealed that the compound exhibits a specific arrangement of atoms that influences its physical properties. Notably, the bond lengths and angles conform to typical values observed in similar organic compounds, with significant interactions noted between different functional groups within the crystal lattice .
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol participates in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization in synthetic organic chemistry.
The mechanism of action for 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol primarily involves:
Preliminary studies suggest that this compound exhibits anti-infective properties, potentially inhibiting viral replication mechanisms .
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is characterized by:
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the identity and purity of the synthesized compound .
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, paving the way for future applications in pharmaceuticals and materials science.
The scientific trajectory of synthetic cannabinoid receptor agonists (SCRAs) represents a paradigm shift from targeted pharmaceutical research to unregulated recreational substances. Initially developed in academic and industrial laboratories during the 1980s-1990s, early SCRAs like CP 55,940 and JWH-018 were designed as molecular tools to investigate the endocannabinoid system's physiological functions [6]. These compounds served as research probes for studying cannabinoid receptors (CB1 and CB2), with their structural designs rooted in medicinal chemistry principles aimed at optimizing receptor binding affinity and selectivity [8]. Pharmaceutical companies invested significant resources in developing cannabinoid analogs for potential therapeutic applications in pain management, inflammation, and neurological disorders, establishing foundational structure-activity relationships (SAR) that later informed recreational SCRA design [6].
The transition from pharmaceutical candidates to novel psychoactive substances (NPS) occurred rapidly in the early 2000s, driven by several key factors. Underground chemists recognized that minor structural modifications to known cannabinoid ligands could create compounds falling outside existing regulatory frameworks [6]. This "legal high" market exploited structural diversity as a legal loophole, with SCRA proliferation accelerating dramatically after 2010 [3]. By 2018, SCRAs had become the largest and most structurally diverse class of NPS globally, with over 180 distinct molecular entities identified in forensic samples [6]. The evolution continues through sophisticated medicinal chemistry approaches – molecular hybridization, bioisosteric replacement, and scaffold hopping – applied to circumvent increasingly comprehensive legislation targeting these compounds [6] [8].
Table 1: Generational Development of Synthetic Cannabinoids
Generation | Time Period | Exemplary Compounds | Structural Features | Primary Development Driver |
---|---|---|---|---|
First (Pharmaceutical) | 1980s-1990s | CP 55,940, HU-210 | Classical cannabinoid structures, limited structural diversity | Academic/industrial research targeting specific therapeutic applications |
Second (Early NPS) | 2008-2012 | JWH-018, JWH-073 | Naphthoylindoles, aminoalkylindoles | Exploitation of regulatory gaps through structural analogy |
Third (Modern NPS) | 2013-present | AB-CHMINACA, MDMB-CHMICA, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol analogs | Diverse heterocyclic cores, complex substituents (adamantyl, bromonaphthol) | Targeted circumvention of analog legislation through radical structural innovation |
The incorporation of adamantyl groups represents a strategic innovation in modern SCRA architecture, addressing specific pharmacological and legal challenges. Adamantane provides a rigid hydrocarbon scaffold with distinctive three-dimensional geometry that enhances binding interactions with the orthosteric site of CB1 receptors [1] [5]. This tricyclic alicyclic structure significantly increases molecular complexity compared to earlier linear alkyl chain substituents, creating compounds that evade structure-based legislation while potentially enhancing receptor affinity [5] [8]. The adamantyl moiety's exceptional metabolic stability – attributed to its cage-like structure – extends the half-life of SCRA compounds, prolonging psychoactive effects that are desirable to recreational users [6]. Additionally, the significant bulk and hydrophobicity introduced by adamantyl groups may promote penetration of the blood-brain barrier, though this requires further experimental validation [8].
Brominated naphthol components, particularly 6-bromonaphthalen-2-ol, contribute critical structural and electronic properties to contemporary SCRA design. The naphthalene system provides an extended aromatic surface that facilitates π-π stacking interactions within the hydrophobic transmembrane domains of CB1 receptors [9] [10]. Bromination at the 6-position introduces both steric effects and electronic modulation that dramatically influence receptor binding dynamics [7] [10]. The bromine atom's substantial size creates steric constraints that potentially enhance selectivity for CB1 over CB2 receptors, while its electron-withdrawing properties affect the phenolic OH group's acidity, thereby influencing hydrogen-bonding interactions with key serine residues (Ser383 in CB1) [10]. Synthetic routes to 6-bromonaphthalen-2-ol derivatives are well-established, typically proceeding through bromination of β-naphthol followed by selective reduction using tin catalysts under acidic conditions [10].
Table 2: Functional Contributions of Adamantyl and Brominated Naphthol Moieties in SCRA Design
Structural Element | Key Physicochemical Properties | Receptor Interaction Mechanisms | Synthetic Advantages |
---|---|---|---|
Adamantyl Group | High lipophilicity (logP > 3.5), rigid 3D structure, metabolic stability | Enhanced hydrophobic interactions with receptor pockets, conformational constraint improving binding selectivity | Commercially available precursors (1-adamantanecarboxylic acid derivatives), resistance to metabolic degradation |
Brominated Naphthol | Planar aromatic surface, electron-deficient character, hydrogen-bonding capability | π-π stacking with transmembrane helices, halogen bonding with carbonyl oxygens, H-bond donation via phenolic OH | Regioselective bromination protocols established, crystalline intermediates facilitating purification, functional handles for further derivatization |
The strategic combination of these moieties in compounds like 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol creates synergistic effects that may enhance SCRA efficacy. Molecular modeling suggests the adamantyl group occupies a deep hydrophobic pocket in CB1 receptors, while the brominated naphthol system aligns with transmembrane helix 6 through aromatic interactions [8]. This complementary binding may explain the high affinity observed in structurally similar SCRAs, though specific pharmacological data for 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol remains limited. The bromine atom additionally serves as a versatile synthetic handle for further structural diversification through cross-coupling reactions (e.g., Suzuki coupling), enabling rapid generation of analog libraries from this core structure [4] [7].
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol (CAS 128272-29-7) represents a structurally distinct chemotype within the evolving landscape of synthetic cannabinoids. With the molecular formula C₂₀H₂₁BrO and molecular weight of 357.28 g/mol, this compound diverges from traditional SCRA architectures that typically feature aminoalkylindole, indazole, or carbazole cores [1] [5]. Its classification presents unique challenges due to the absence of the heterocyclic nitrogen atoms conventionally associated with CB1 receptor affinity [6]. The compound's structural characteristics position it within the third-generation SCRA category, characterized by radical departure from classical cannabinoid templates and incorporation of unconventional hydrocarbon substituents [8].
Chemically, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol combines two significant structural motifs: the bulky adamantane cage directly attached to the naphthalene ring system at the 3-position, and the electron-modified naphthol with bromine at the 6-position [1] [5]. This arrangement creates a highly lipophilic molecule (calculated logP ≈ 5.2) with limited water solubility, consistent with smoking as the presumed route of administration in recreational contexts. The crystalline solid form requires cold-chain transportation and storage under inert atmosphere at room temperature to maintain stability, suggesting practical challenges for illicit distribution networks [1].
Table 3: Classification and Characterization of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol
Classification Parameter | Characteristics | Significance in SCRA Taxonomy |
---|---|---|
Core Structure | Non-heterocyclic, fused polycyclic aromatic | Divergence from indole/indazole-dominated SCRA chemotypes |
Receptor Binding Moieties | Adamantyl (hydrophobic anchor), brominated naphthol (H-bond donor/π-system) | Novel combination targeting allosteric and orthosteric sites |
Molecular Weight | 357.28 g/mol | Exceeds typical drug-like molecules but consistent with newer SCRAs |
Commercial Availability | Research chemical suppliers (limited) | Emerging presence in chemical marketplaces |
Structural Analogs | Adamantyl-naphthalene derivatives, halogenated naphthols | Emerging structural class with potential for diversification |
While direct pharmacological data on CB1 receptor affinity remains unpublished in the available literature, structural analogs suggest potential nanomolar potency. The compound's emergence coincides with forensic identification of adamantane-containing SCRAs in international markets, though it has not yet appeared on drug enforcement agency alerts [5] [8]. Its structural complexity exceeds earlier generations, aligning with the trend toward high-molecular-weight SCRAs designed to circumvent analog legislation. The presence of the bromine atom provides a distinctive analytical signature for identification via mass spectrometry (characteristic isotope pattern) and NMR spectroscopy, potentially facilitating regulatory monitoring of this specific chemotype [1] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1